molecular formula C18H22N6 B5484221 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5484221
M. Wt: 322.4 g/mol
InChI Key: FEQLMELMSVGHEQ-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Biochemical Analysis

Biochemical Properties

The compound 7-(4-benzyl-1-piperazinyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The nature of these interactions is primarily inhibitory, affecting the activity of the targeted enzymes .

Cellular Effects

The effects of 7-(4-benzyl-1-piperazinyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine on cells are significant. It has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of 7-(4-benzyl-1-piperazinyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves binding interactions with biomolecules and changes in gene expression. Specifically, it binds to the active site of CDK2, inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with Leu83 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis can be advantageous due to its efficiency and scalability. Additionally, the reaction conditions can be optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.

Uniqueness

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazolopyrimidine core with a benzylpiperazine moiety enhances its potential as a therapeutic agent .

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-14-12-17(24-18(19-14)20-15(2)21-24)23-10-8-22(9-11-23)13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQLMELMSVGHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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